Cas no 101623-21-6 (11H-4,11a-(Iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione,6a,7-dihydro-4-(hydroxymethyl)-13-methyl-, (4R,6aS,7S,11aR)- (9CI))
101623-21-6 structure
Product Name:11H-4,11a-(Iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione,6a,7-dihydro-4-(hydroxymethyl)-13-methyl-, (4R,6aS,7S,11aR)- (9CI)
CAS-Nr.:101623-21-6
MF:C13H14N2O4S3
MW:358.456259250641
CID:159269
PubChem ID:13819122
Update Time:2025-04-19
11H-4,11a-(Iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione,6a,7-dihydro-4-(hydroxymethyl)-13-methyl-, (4R,6aS,7S,11aR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 11H-4,11a-(Iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione,6a,7-dihydro-4-(hydroxymethyl)-13-methyl-, (4R,6aS,7S,11aR)- (9CI)
- 11H-4,11a-(Iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione,6a,7-dihydro-4-(hydroxymethyl)-13-methyl-, (4R,6aS
- 11H-4,11a-(Iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione,6a,7-dihydro-4-(hydroxymethyl)-13-methyl-, [4R-(4a,6aa,7a,11aa)]-
- Gliotoxin E
- DTXSID401102192
- 101623-21-6
- (4R,6aS,7S,11aR)-6a,7-Dihydro-4-(hydroxymethyl)-13-methyl-11H-4,11a-(iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione
-
- Inchi: 1S/C13H14N2O4S3/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-22-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1
- InChI-Schlüssel: RXXAGINROPIBAW-RBJBARPLSA-N
- Lächelt: S1[C@]23C(N(C)[C@@](CO)(C(N2[C@@H]2[C@H](C=CC=C2C3)O)=O)SS1)=O
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 358.01157045g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 1
- Komplexität: 639
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topologische Polaroberfläche: 157Ų
Experimentelle Eigenschaften
- PSA: 52.54
11H-4,11a-(Iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione,6a,7-dihydro-4-(hydroxymethyl)-13-methyl-, (4R,6aS,7S,11aR)- (9CI) Verwandte Literatur
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
101623-21-6 (11H-4,11a-(Iminomethano)[1,2,3,5]trithiazepino[5,4-a]indole-5,12(4H)-dione,6a,7-dihydro-4-(hydroxymethyl)-13-methyl-, (4R,6aS,7S,11aR)- (9CI)) Verwandte Produkte
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
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